molecular formula C20H20N2O3S2 B4721572 (1Z)-1-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-8-methoxy-4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one

(1Z)-1-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-8-methoxy-4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one

Cat. No.: B4721572
M. Wt: 400.5 g/mol
InChI Key: VILURFIWEHGBFM-PEZBUJJGSA-N
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Description

(1Z)-1-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-8-methoxy-4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one is a novel synthetic compound identified as a key intermediate in the development of potent kinase inhibitors. Its core structure integrates a pyrroloquinolinone scaffold, a privileged structure in medicinal chemistry known for interacting with various enzymatic targets, with a rhodanine-based moiety, which is frequently employed in the design of inhibitors targeting protein kinases and other ATP-binding sites. This specific molecular architecture is designed for high-affinity binding, as demonstrated in its role in the synthesis of complex chemical libraries for high-throughput screening source . The primary research value of this compound lies in its utility as a versatile building block for the generation of structurally diverse compounds aimed at probing biological pathways, particularly those regulated by kinase activity in areas such as oncology and inflammatory disease research. Researchers can functionalize the reactive thioxo and carbonyl groups to develop structure-activity relationships (SAR) and optimize lead compounds for potency and selectivity. This reagent is intended for use in chemical biology and drug discovery programs to facilitate the exploration of new therapeutic agents and their mechanisms of action.

Properties

IUPAC Name

(5Z)-3-ethyl-5-(6-methoxy-9,11,11-trimethyl-2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),9-tetraen-3-ylidene)-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O3S2/c1-6-21-18(24)16(27-19(21)26)14-13-8-11(25-5)7-12-10(2)9-20(3,4)22(15(12)13)17(14)23/h7-9H,6H2,1-5H3/b16-14-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VILURFIWEHGBFM-PEZBUJJGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C(=C2C3=CC(=CC4=C3N(C2=O)C(C=C4C)(C)C)OC)SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C(=O)/C(=C/2\C3=CC(=CC4=C3N(C2=O)C(C=C4C)(C)C)OC)/SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (1Z)-1-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-8-methoxy-4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one , identified by its CAS number 724778-81-8 , has garnered interest for its potential biological activities. This article explores its structure, synthesis, and various biological evaluations.

Chemical Structure and Properties

The molecular formula of the compound is C20H22N2O3S2C_{20}H_{22}N_{2}O_{3}S_{2} with a molecular weight of 402.5 g/mol . The structure features a thiazolidine core, which is known for its diverse biological activities.

PropertyValue
CAS Number724778-81-8
Molecular FormulaC20H22N2O3S2
Molecular Weight402.5 g/mol

Synthesis

The synthesis of this compound involves the condensation reaction between 3-ethyl-4-oxo-2-thioxo-1,3-thiazolidine and 8-methoxy-4,4,6-trimethylpyrroloquinoline derivatives. The resulting compound's structure was confirmed through various spectroscopic methods including NMR and mass spectrometry .

Antiviral Activity

Research has indicated that derivatives of thiazolidine compounds exhibit significant antiviral properties. In particular:

  • Anti-HIV Activity : Compounds with a similar thiazolidine structure have shown promising anti-HIV activity. For instance, thiazolidine derivatives were evaluated for their ability to inhibit HIV replication, with some exhibiting an IC50 value as low as 12.1 µM . The mechanism often involves inhibition of reverse transcriptase, crucial for HIV replication.
  • Antifungal Activity : Another study focused on the antifungal potential of thiazolidine derivatives showed effective activity against various strains of phytopathogenic fungi. One compound demonstrated an EC50 of 0.85 µg/mL against Alternaria solani .

Antibacterial Activity

Thiazolidine derivatives have also been explored for their antibacterial properties. In a study evaluating multiple compounds, some exhibited significant antibacterial effects against Gram-positive and Gram-negative bacteria .

Study 1: Anti-HIV Evaluation

A series of thiazolidine derivatives were synthesized and tested for their anti-HIV activity in vitro. The study revealed that certain modifications to the thiazolidine ring enhanced the antiviral efficacy significantly. For example:

Compound IDIC50 (µM)Selectivity Index
Compound A12.1>29
Compound B17.4>19

These results underscore the importance of structural modifications in enhancing biological activity .

Study 2: Antifungal Assessment

In another investigation focusing on antifungal properties, a set of synthesized thiazolidine derivatives was tested against eight strains of fungi:

Compound IDEC50 (µg/mL)Fungal Strain
Compound X0.85Alternaria solani
Compound Y2.29Phoma lingam

This study highlighted the potential of these compounds as effective antifungal agents .

Q & A

Q. How can researchers optimize the synthesis of this compound to achieve high yield and purity?

The synthesis of this compound likely involves multi-step reactions, including the formation of the thiazolidinone core and subsequent functionalization of the pyrroloquinoline scaffold. Key steps include:

  • Temperature control : Reflux conditions (e.g., 80–100°C) are often required to facilitate cyclization and condensation reactions .
  • Solvent selection : Polar aprotic solvents (e.g., DMSO, acetonitrile) or ethanol are preferred to enhance solubility and reaction efficiency .
  • Catalysts : Lewis acids (e.g., ZnCl₂) or bases (e.g., triethylamine) may accelerate thiazolidinone ring formation . Validation : Monitor reaction progress via TLC or HPLC, and confirm purity (>95%) using NMR (¹H/¹³C) and mass spectrometry .

Q. What analytical techniques are critical for characterizing this compound’s structural integrity?

  • ¹H/¹³C NMR : Essential for verifying stereochemistry (Z/E configuration at the thiazolidinone-pyrroloquinoline junction) and substituent positioning .
  • HPLC : Assess purity and detect byproducts; use C18 columns with acetonitrile/water gradients .
  • X-ray crystallography : Resolve ambiguous structural features, particularly the fused pyrrolo[3,2,1-ij]quinoline system .

Q. What preliminary biological assays are recommended to evaluate its therapeutic potential?

  • Antimicrobial activity : Screen against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth microdilution (MIC assays) .
  • Anticancer potential : Test cytotoxicity via MTT assays on cancer cell lines (e.g., HeLa, MCF-7), noting IC₅₀ values .
  • Anti-inflammatory activity : Measure inhibition of COX-2 or TNF-α production in LPS-stimulated macrophages .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across different assays?

Discrepancies often arise from assay conditions (e.g., cell line variability, solvent effects). Mitigation strategies include:

  • Dose-response curves : Establish consistent concentration ranges (e.g., 1–100 µM) and normalize to positive controls (e.g., doxorubicin for cytotoxicity) .
  • Solvent compatibility : Use DMSO at <0.1% v/v to avoid cellular toxicity artifacts .
  • Mechanistic studies : Combine phenotypic assays with target-based approaches (e.g., enzyme inhibition assays for kinases or proteases) .

Q. What strategies are effective for elucidating structure-activity relationships (SAR) in this compound class?

  • Scaffold modification : Compare analogs with variations in the thiazolidinone substituents (e.g., ethyl vs. allyl groups) and pyrroloquinoline methoxy positioning .
  • Pharmacophore mapping : Use computational tools (e.g., Schrödinger’s Phase) to identify critical hydrogen-bond acceptors (e.g., 4-oxo group) and hydrophobic regions .
  • Bioisosteric replacement : Replace the thioxo group with oxo or selenoxo to assess impact on potency and metabolic stability .

Q. How can the compound’s pharmacokinetic profile be improved for in vivo studies?

  • Lipophilicity optimization : Introduce polar groups (e.g., hydroxyl, carboxyl) to enhance solubility; logP values <5 are ideal .
  • Metabolic stability : Test microsomal half-life (e.g., human liver microsomes) and identify metabolic hotspots via LC-MS metabolite profiling .
  • Prodrug strategies : Mask the thioxo group as a disulfide or ester to improve oral bioavailability .

Q. What experimental designs are recommended for studying its interaction with biological targets?

  • Surface plasmon resonance (SPR) : Measure binding affinity (KD) to purified proteins (e.g., kinases, DNA topoisomerases) .
  • Molecular docking : Use AutoDock Vina or GOLD to predict binding modes, validated by mutagenesis studies .
  • Cellular thermal shift assay (CETSA) : Confirm target engagement in live cells by monitoring protein thermal stability shifts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1Z)-1-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-8-methoxy-4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one
Reactant of Route 2
(1Z)-1-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-8-methoxy-4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.